molecular formula C24H20Si B094826 Tetraphenylsilane CAS No. 1048-08-4

Tetraphenylsilane

Cat. No.: B094826
CAS No.: 1048-08-4
M. Wt: 336.5 g/mol
InChI Key: JLAVCPKULITDHO-UHFFFAOYSA-N
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Description

Tetraphenylsilane is an organosilicon compound with the chemical formula ( \text{C}{24}\text{H}{20}\text{Si} ). It is characterized by a silicon atom bonded to four phenyl groups. This compound is known for its stability and unique properties, making it a valuable material in various scientific and industrial applications.

Mechanism of Action

Target of Action

Tetraphenylsilane (TPSi) is primarily used in the field of advanced lithography and optoelectronics . Its primary targets are the materials used in these fields, such as resist materials in lithography and host materials in organic light-emitting diodes (OLEDs) .

Mode of Action

This compound interacts with its targets by contributing to the physical properties of the materials. For instance, in lithography, TPSi derivatives are used as resist materials, where they undergo changes under the influence of an electron beam . In OLEDs, TPSi derivatives are used as host materials, where they facilitate hole injection from the nearby hole-transporting layer .

Biochemical Pathways

In lithography, the TPSi derivatives undergo changes under the electron beam, affecting the contrast, pattern blur, and density of bridge defect . In OLEDs, the introduction of spiro-annulated triphenylamine/carbazole moieties on TPSi increases the HOMO energy levels, facilitating hole injection .

Pharmacokinetics

Its properties such as solubility, film-forming ability, and thermal stability are crucial for its application in advanced lithography . In terms of bioavailability, it is worth noting that TPSi is classified as having low GI absorption and is a substrate of P-gp .

Result of Action

The action of TPSi results in significant changes in the materials it interacts with. In lithography, the use of TPSi derivatives as resist materials can lead to changes in contrast, pattern blur, and the density of bridge defect . In OLEDs, TPSi derivatives can enhance the HOMO energy levels and glass transition temperatures without lowering triplet energy .

Action Environment

The action of TPSi is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the thermal stability of TPSi derivatives is crucial for their application in advanced lithography . Additionally, the safety data sheet for TPSi suggests that it should be stored in an inert atmosphere at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraphenylsilane can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale reactions involving phenylmagnesium bromide and tetrachlorosilane. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Tetraphenylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted silanes, while oxidation reactions may produce silanols .

Comparison with Similar Compounds

  • Tetraphenylmethane
  • Tetraphenylgermane
  • Tetraphenylstannane

Tetraphenylsilane’s unique combination of stability and reactivity makes it a versatile and valuable compound in various fields of science and industry.

Properties

IUPAC Name

tetraphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Si/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAVCPKULITDHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061430
Record name Tetraphenylsilane
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Molecular Weight

336.5 g/mol
Source PubChem
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CAS No.

1048-08-4
Record name 1,1′,1′′,1′′′-Silanetetrayltetrakis[benzene]
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Record name Tetraphenylsilane
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Record name Tetraphenylsilane
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Record name Benzene, 1,1',1'',1'''-silanetetrayltetrakis-
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Record name Tetraphenylsilane
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Record name Tetraphenylsilane
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Record name TETRAPHENYLSILICON
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes tetraphenylsilane suitable for OLED applications?

A1: this compound derivatives are attractive for OLEDs due to several key properties:

  • Wide bandgap: This allows for the design of blue-emitting materials, a crucial color component in OLED displays. [, , , , , ]
  • High triplet energy: This is essential for hosting phosphorescent emitters, which can achieve 100% internal quantum efficiency. [, , , , ]
  • Good thermal and morphological stability: This ensures device longevity and consistent performance. [, , , , ]
  • Solubility and processability: this compound derivatives can be readily synthesized and processed from solution, enabling large-area and low-cost fabrication techniques. [, , , , ]

Q2: How does the structure of this compound contribute to its amorphous nature in thin films?

A2: The tetrahedral geometry of the central silicon atom, combined with the bulky phenyl groups, hinders efficient packing and crystallization. This inherent steric hindrance favors the formation of amorphous films, which is advantageous for OLEDs as it prevents grain boundaries and improves device uniformity. [, , , , ]

Q3: Beyond OLEDs, what other applications utilize this compound's unique properties?

A3: Besides OLEDs, this compound derivatives are explored in diverse applications:

  • Porous materials: this compound can act as a building block in porous materials, where its rigid structure helps create permanent porosity. The phenyl rings can be further functionalized to tune the material's properties. [, , ]
  • Molecular glass resists: this compound derivatives have been investigated as potential resist materials for advanced lithographic techniques like electron beam lithography due to their high resolution and etch selectivity. []
  • Sensing materials: Conjugated microporous polymers incorporating this compound units have shown promise for nitroaromatic detection in aqueous media due to their high sensitivity and selectivity. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula is Si(C6H5)4, and its molecular weight is 308.48 g/mol.

Q5: How does the introduction of different substituents onto the this compound core affect its properties?

A5: Incorporating various functional groups into the this compound scaffold significantly influences the material's properties, making it suitable for a wider range of applications:

  • Electron-donating groups (carbazole): Enhance hole-transport properties and increase the HOMO energy level, beneficial for balanced charge transport in OLEDs. [, , , , , ]
  • Electron-withdrawing groups (phosphine oxide, phosphonate, pyridine): Improve electron-transport properties and lower the LUMO energy level, facilitating electron injection in OLEDs. [, , , , ]
  • Bulky groups (tert-butyl): Enhance solubility, increase glass transition temperatures, and reduce aggregation-caused quenching, leading to improved device performance. [, ]
  • Fluorescent moieties (TPAOXD): Lead to the development of bright blue-emitting molecular glasses for OLED applications. [, ]

Q6: How does the linkage position of substituents on the phenyl rings of this compound affect the material properties?

A6: Research has shown that even subtle changes in the linkage position can significantly impact the material's properties. For example, in pyridine-containing this compound hosts for OLEDs, the nitrogen atom orientation of the pyridine ring significantly influences the LUMO energy levels and electron-transport characteristics, leading to variations in device performance. []

Q7: What are the typical thermal and oxidative degradation pathways observed in this compound-containing polymers?

A7: Studies have revealed multiple degradation pathways, including:

  • Cleavage of Si-phenyl bonds: This can occur at elevated temperatures, leading to the formation of volatile benzene and other byproducts. [, , ]
  • Oxidation of phenyl rings: This process can lead to the formation of phenolic compounds and ultimately result in material degradation. [, ]
  • Formation of Si-O-Si bonds: This crosslinking reaction can occur at high temperatures, contributing to an increase in the material's glass transition temperature and potentially affecting its processability. []

Q8: How can the thermal and oxidative stability of this compound-containing materials be improved?

A8: Several strategies can be employed to enhance stability:

  • Introducing bulky substituents: This can hinder access to reactive sites and improve the material's resistance to thermal and oxidative degradation. []
  • Using appropriate curing conditions: Optimizing the curing temperature and catalyst concentration can lead to more complete polymerization and a more stable network structure. []

Q9: What are the known environmental impacts of this compound and its derivatives?

A9: While specific ecotoxicological data for this compound and its derivatives are limited in the provided literature, it is essential to consider:

    Q10: How is computational chemistry being used to understand and design novel this compound-based materials?

    A10: Computational methods like Density Functional Theory (DFT) play a crucial role in:

    • Predicting electronic properties: Calculating the HOMO and LUMO energy levels helps in designing materials with targeted optoelectronic properties. [, , ]
    • Understanding structure-property relationships: Simulations can elucidate how different substituents and their positions affect the material's conformation, electronic properties, and overall performance. [, , ]
    • Predicting hyperfine interactions: DFT calculations have been used to examine the hyperfine interactions of muonium in this compound, providing valuable insights into the material's electronic structure. []

    Q11: What are some future research directions for this compound-based materials?

    A11: Promising avenues for future research include:

    • Developing deep-blue and ultra-violet emitting materials: Expanding the color palette of this compound-based emitters for next-generation OLED displays. [, ]
    • Enhancing the efficiency and stability of blue OLEDs: Addressing challenges related to efficiency roll-off and device lifetime. [, , ]
    • Exploring new applications beyond optoelectronics: Leveraging the unique structural and electronic properties of this compound in areas like sensing, catalysis, and biomedicine. [, , ]

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